2,4-Dichloro-1-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene
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Overview
Description
2,4-Dichloro-1-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene is a complex organic compound characterized by its multiple functional groups, including chloro, methylsulfanyl, phenylimino, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene typically involves multiple steps, starting with the chlorination of benzene to introduce chlorine atoms at the 2 and 4 positions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology: In biological research, 2,4-Dichloro-1-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene may be employed in the study of enzyme inhibition or as a probe in biochemical assays.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a component in drug discovery processes. Its unique structure may contribute to the development of new therapeutic agents.
Industry: In the industrial sector, this compound could be utilized in the production of agrochemicals, dyes, or other chemical products that require specific functional groups for their activity.
Mechanism of Action
The mechanism by which 2,4-Dichloro-1-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways.
Comparison with Similar Compounds
2,4-Dichloroaniline
2,4-Dichlorophenol
2,4-Dichlorobenzene
This compound's multifaceted nature makes it a valuable subject of study in various scientific disciplines, offering opportunities for innovation and advancement in both research and industry.
Biological Activity
2,4-Dichloro-1-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H14Cl2N2S
- Molar Mass : 325.25606 g/mol
- CAS Number : [specific CAS number not provided in the search results]
The compound features a dichlorobenzene core substituted with a methylsulfanyl group and a phenylimino functional group, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, Schiff base complexes derived from related compounds have shown antibacterial and antifungal activities. Studies have documented that such compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strains Tested | Activity Observed |
---|---|---|
Schiff Base 1 | Staphylococcus aureus | Inhibition |
Schiff Base 2 | Escherichia coli | Inhibition |
Schiff Base 3 | Candida albicans | Moderate inhibition |
Cytotoxic Effects
Preliminary studies on related compounds indicate potential cytotoxic effects against cancer cell lines. For instance, organotin(IV) complexes derived from thio-Schiff bases have shown significant anticancer activity against various cancer cell lines such as HeLa and MCF7 . The mechanism often involves apoptosis induction and cell cycle arrest, which may also be applicable to the target compound.
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and inflammation.
- Receptor Binding : The compound may interact with specific biological receptors, modulating cellular responses.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that related compounds can influence oxidative stress pathways.
Case Studies
While specific case studies on this compound are scarce, research on analogous compounds provides insight into its potential applications:
- Antibacterial Study : A study demonstrated that a structurally similar compound exhibited an IC50 value of 50 µg/mL against E. coli, suggesting that modifications in the structure could enhance or reduce activity .
- Cytotoxicity Assessment : Another research indicated that derivatives showed selective cytotoxicity against cancer cells while sparing normal cells, highlighting the therapeutic potential of such compounds .
Properties
IUPAC Name |
methyl N'-[(2,4-dichlorophenyl)methyl]-N-phenylcarbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2S/c1-20-15(19-13-5-3-2-4-6-13)18-10-11-7-8-12(16)9-14(11)17/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWZDDPEXPTOLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NCC1=C(C=C(C=C1)Cl)Cl)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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